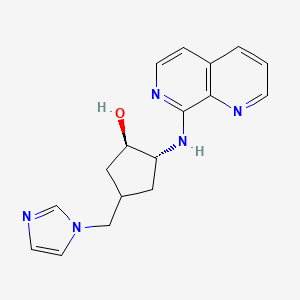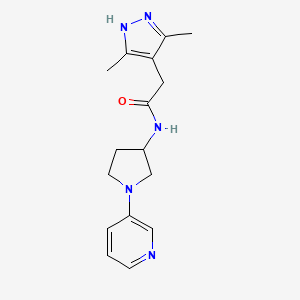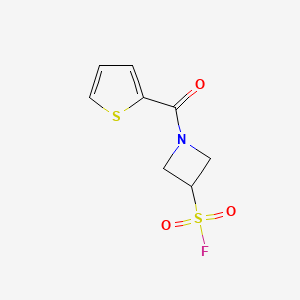
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair pathways. The inhibition of PARP has been shown to enhance the cytotoxic effects of DNA-damaging agents, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves the inhibition of the enzyme this compound. This compound plays a crucial role in DNA repair pathways, and its inhibition can lead to the accumulation of DNA damage in cancer cells. This accumulation of DNA damage can enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Inhibition of this compound by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, leading to increased cancer cell death. Additionally, this compound inhibition has been shown to enhance the immune response against cancer cells, making it a promising candidate for immunotherapy.
実験室実験の利点と制限
The advantages of using (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol in lab experiments include its selectivity for this compound inhibition, which reduces off-target effects. Additionally, the compound has been extensively studied in preclinical models, making it a well-characterized candidate for further research. The limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
将来の方向性
There are several future directions for research on (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol. One direction is to further investigate its potential in combination therapy with DNA-damaging agents in cancer treatment. Another direction is to explore its potential in immunotherapy, as this compound inhibition has been shown to enhance the immune response against cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved efficacy and stability.
合成法
The synthesis of (1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol involves several steps. The first step involves the reaction of 2,6-dichloro-3-nitropyridine with 1,7-diamino-8-nitroso-naphthalene to form 2-(1,7-naphthyridin-8-ylamino)-6-nitropyridine. This compound is then reduced to 2-(1,7-naphthyridin-8-ylamino)-6-aminopyridine, which is further reacted with (1R,2R)-4-(bromomethyl)cyclopentan-1-ol and imidazole to yield this compound.
科学的研究の応用
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of this compound by this compound has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation therapy, in cancer cells. This makes it a promising candidate for combination therapy in cancer treatment.
特性
IUPAC Name |
(1R,2R)-4-(imidazol-1-ylmethyl)-2-(1,7-naphthyridin-8-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c23-15-9-12(10-22-7-6-18-11-22)8-14(15)21-17-16-13(3-5-20-17)2-1-4-19-16/h1-7,11-12,14-15,23H,8-10H2,(H,20,21)/t12?,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWHTDGWRXMAH-JENMUQSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1NC2=NC=CC3=C2N=CC=C3)O)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CC1CN2C=CN=C2)O)NC3=NC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[6-(2-Methoxy-4-methylphenoxy)pyridin-3-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7450307.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)

![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)

![1-[(3-Methoxy-1,2-oxazol-5-yl)methyl]-2-methyl-5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B7450374.png)

![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)

![N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
